Crude biological extracts and generic pyrrolizidine alkaloids fail in EAG calibration due to non-volatility. DANAIDON (CAS 6064-85-3) provides the exact 7-methyl-2,3-dihydropyrrolizin-1-one standard to solve this. Key advantages:
High purity, ready for global shipping.
DANAIDON (Danaidone; CAS 6064-85-3; 7-methyl-2,3-dihydropyrrolizin-1-one) is a volatile heterocyclic ketone and a terminal pyrrolizidine alkaloid (PA) derivative. Structurally characterized by an electron-rich pyrrolizine core and a 7-methyl substitution, it functions as the primary courtship pheromone in Danainae species [1]. In procurement contexts, high-purity Danaidone is utilized as a standardized analytical reference for electroantennogram (EAG) calibration, a quantitative baseline for semiochemical blend reconstruction, and a functionalized bicyclic intermediate in targeted organic synthesis [2].
Substituting Danaidone with generic pyrrolizidine alkaloid (PA) precursors, such as lycopsamine or monocrotaline, fails in volatility-dependent applications because PAs are non-volatile and require complex, species-specific in vivo metabolic conversion to become active [1]. Furthermore, utilizing unmethylated analogs (e.g., 2,3-dihydro-1H-pyrrolizin-1-one) or related aldehydes like Danaidal alters the electron density and precise spatial geometry of the molecule, drastically reducing specific olfactory receptor binding affinity in electroantennogram assays [2]. Consequently, procurement of the exact 7-methylated ketone is mandatory for ensuring reproducible, species-specific behavioral arrestant properties and standardized analytical baselines.
Relying on insect pharmacophagy to generate Danaidone from pyrrolizidine alkaloid (PA) precursors introduces severe biological variability. Studies demonstrate that while feeding Parantica sita males a specific intermedine/lycopsamine mixture yields an average of 25.7 µg of Danaidone per individual, substituting with monocrotaline or retrorsine yields trace amounts (<0.5 µg/male) [1]. Procuring high-purity synthetic Danaidone bypasses this metabolic bottleneck, ensuring exact microgram-level dosing for behavioral assays.
| Evidence Dimension | Pheromone yield per individual |
| Target Compound Data | Exact, controllable dosing via direct procurement |
| Comparator Or Baseline | In vivo conversion from monocrotaline (<0.5 µg/male) vs. intermedine/lycopsamine (25.7 µg/male) |
| Quantified Difference | >50-fold variance in target compound generation based on precursor type |
| Conditions | In vivo feeding assays in Parantica sita males |
Direct procurement of the synthesized ketone eliminates the extreme variability of in vivo precursor conversion, enabling standardized, reproducible bioassays.
In the development of synthetic lures, the physical state of the active compound dictates the application method. Natural PA precursors like lycopsamine are non-volatile and rely strictly on contact (gustatory) chemoreception [1]. In contrast, Danaidone is a volatile heterocyclic ketone that readily partitions into the gas phase, enabling long-range olfactory detection and significant electroantennogram (EAG) responses[2].
| Evidence Dimension | Phase volatility and receptor detection mode |
| Target Compound Data | Volatile (aerial olfactory detection via EAG) |
| Comparator Or Baseline | PA Precursors (Non-volatile, gustatory contact only) |
| Quantified Difference | Complete shift from contact-dependent tasting to distance-based olfactory attraction |
| Conditions | Ambient temperature aerial dissemination and EAG recording |
Procuring the volatile ketone is strictly required for distance-based trapping and aerial luring, as precursor alkaloids cannot form functional vapor plumes.
Crude hairpencil extracts elicit maximum EAG amplitudes due to complex synergistic interactions, but their inherent batch-to-batch variability makes them unsuitable for standardized research. When tested in isolation, pure Danaidone provides a distinct, quantifiable baseline EAG response that is weaker than the full blend, but essential for controlled reconstruction [1]. By using high-purity Danaidone as the primary active ingredient, researchers can systematically add synergists like viridifloric beta-lactone to precisely map receptor activation thresholds without crude extract artifacts.
| Evidence Dimension | EAG response amplitude and reproducibility |
| Target Compound Data | Quantifiable baseline response with 100% compositional certainty |
| Comparator Or Baseline | Crude hairpencil extracts (Maximum amplitude but unknown/variable composition) |
| Quantified Difference | Elimination of compositional variance in exchange for a controlled, titratable baseline signal |
| Conditions | Electroantennogram (EAG) recordings on isolated female antennae |
High-purity procurement is necessary to isolate the specific receptor response and systematically formulate reproducible, synergistic semiochemical blends.
Utilizing Danaidone as a high-purity baseline to calibrate EAG equipment and map olfactory receptor neuron specificity, avoiding the compositional interference and batch variability inherent to crude biological extracts [1].
Procuring the exact 7-methylated ketone to serve as the primary active ingredient in synthetic pheromone blends, allowing precise titration of secondary synergists (e.g., viridifloric beta-lactone) for targeted behavioral assays and pest management[1].
Employing the electron-rich 7-methyl-2,3-dihydropyrrolizin-1-one core as a rigid, functionalized building block in organic synthesis to develop novel alkaloid derivatives or investigate structure-activity relationships in antifungal agents [2].